1-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-1H-benzotriazole
Description
The compound 1-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-1H-benzotriazole is a heterocyclic hybrid molecule combining benzotriazole and 1,2,4-triazole moieties. The benzotriazole unit is a well-known pharmacophore and corrosion inhibitor, while the 1,2,4-triazole ring is substituted with a 4-methylphenyl group at position 5 and a phenyl group at position 2. The methylene bridge (-CH₂-) connects the triazole to the benzotriazole, enhancing structural rigidity and influencing electronic properties.
Properties
IUPAC Name |
1-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]methyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6/c1-16-11-13-17(14-12-16)22-25-24-21(28(22)18-7-3-2-4-8-18)15-27-20-10-6-5-9-19(20)23-26-27/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKJCRVTKSVBIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-1H-benzotriazole typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylphenylhydrazine with benzaldehyde to form a hydrazone intermediate. This intermediate then undergoes cyclization with phenyl isocyanate to form the triazole ring. The final step involves the reaction of the triazole derivative with benzotriazole under suitable conditions to yield the target compound .
Industrial production methods for benzotriazole derivatives often involve large-scale batch reactions, utilizing similar synthetic routes but optimized for higher yields and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Coordination Chemistry
The benzotriazole and triazole nitrogen atoms act as ligands for metal coordination. For example, zinc(II) complexes with benzotriazole derivatives exhibit monodentate coordination (Fig. 2) .
Example Reaction :
- Reaction with ZnCl₂ in methanol forms a mononuclear complex, confirmed by crystallography .
- Coordination Geometry : Tetrahedral (ZnN₂Cl₂).
- Interactions : π-π stacking between benzotriazole rings (3.6–3.7 Å) .
Applications : Potential use in catalysis or materials science due to stable coordination networks.
Nucleophilic Substitution
The methylene bridge (-CH₂-) between benzotriazole and triazole may undergo nucleophilic substitution under alkaline conditions.
Analogous Reaction :
- Substitution of 1-[(1,3,4-oxadiazol-2-yl)methyl]benzotriazole with benzylamine yields triazole derivatives .
- Conditions : n-Butanol, reflux.
- Product : 1-[(4-benzyl-5-phenyl-4H-triazol-3-yl)methyl]-1H-benzotriazole (41% yield) .
Reduction Reactions
Ketone derivatives of the compound can be reduced to secondary alcohols.
Example :
- Reduction of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one with NaBH₄ yields the corresponding alcohol .
- Conditions : Ethanol, 45–50°C.
- Yield : 57% .
Electrophilic Aromatic Substitution
The phenyl and benzotriazole rings may undergo electrophilic substitution (e.g., nitration, sulfonation), though steric hindrance from substituents likely limits reactivity.
Theoretical Reactivity :
- Benzotriazole Ring : Activated for electrophilic attack at C-5 due to electron-withdrawing triazole group .
- Phenyl Rings : Directed by methyl and triazole groups (para/ortho substitution) .
Oxidation Reactions
The triazole ring is resistant to oxidation, but the methylene bridge (-CH₂-) may oxidize to a carbonyl under strong conditions (e.g., KMnO₄/H⁺).
Risk of Degradation :
- Prolonged exposure to oxidative agents could form 1-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]carbonyl}-1H-benzotriazole .
Scientific Research Applications
1-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-1H-benzotriazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-1H-benzotriazole involves its interaction with molecular targets through various pathways. The compound’s triazole and benzotriazole rings allow it to form stable complexes with metal ions, which is crucial for its role as a corrosion inhibitor. Additionally, its ability to donate and accept electrons makes it effective in stabilizing free radicals, contributing to its UV stabilization properties .
In biological systems, the compound can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of target proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Key Research Findings
Substituent Impact : Electron-donating groups (e.g., methyl) improve solubility, while electron-withdrawing groups (e.g., Cl, CF₃) enhance stability but reduce bioavailability .
Synthetic Challenges : The methylene bridge in the target compound may require optimized reaction conditions to avoid byproducts .
Functional Versatility : Hybrid structures combining benzotriazole and triazole show promise in both medicinal and industrial applications .
Biological Activity
1-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-1H-benzotriazole is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, drawing from diverse scientific literature.
Synthesis of the Compound
The compound was synthesized through a multi-step process involving the alkylation of a triazole derivative. The initial steps included the preparation of the 4-methylphenyl and 4-phenyl substituents on the triazole ring, followed by the introduction of the benzotriazole moiety. Characterization techniques such as NMR spectroscopy were employed to confirm the structure of the synthesized compound .
Antiviral Activity
Research has indicated that benzotriazole derivatives exhibit antiviral properties. Specifically, derivatives similar to 1H-benzotriazole have been tested for their ability to inhibit helicase activity in viruses such as Hepatitis C virus (HCV) and Dengue virus (DENV). The most promising derivatives demonstrated IC50 values around 6.5 µM against HCV helicase .
Antimicrobial Properties
The compound's antimicrobial activity has been evaluated against various bacterial strains. Studies showed that benzotriazole derivatives possess moderate antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with bulky hydrophobic groups were particularly effective, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Antifungal Activity
In addition to antibacterial properties, benzotriazole derivatives have also displayed antifungal activity. The mechanism is believed to involve the inhibition of fungal cytochrome P450 enzymes, which are crucial for fungal growth and reproduction .
Study 1: Antiviral Efficacy
A study conducted on various N-alkyl derivatives of benzotriazole revealed significant antiviral activity against HCV. The results indicated that modifications on the benzotriazole structure could enhance selectivity and potency against viral helicases .
Study 2: Antimicrobial Screening
In another investigation, a series of benzotriazole compounds were screened for their antimicrobial efficacy against clinical strains. The findings highlighted that certain derivatives exhibited strong antibacterial effects comparable to established antibiotics .
Comparative Analysis of Biological Activities
Q & A
Q. What are the critical steps for synthesizing 1-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-1H-benzotriazole with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including triazole ring formation and subsequent functionalization. Key considerations include:
- Reagent selection : Use phenyl isocyanate or isothiocyanate for triazole construction .
- Reaction optimization : Control temperature (e.g., 130°C for 2 hours in ionic liquids) and solvent choice (e.g., ethanol with glacial acetic acid for reflux) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
- Analytical validation : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and structural integrity via -/-NMR .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR spectroscopy : -NMR identifies proton environments (e.g., benzotriazole CH at δ 2.4–2.6 ppm; triazole protons at δ 7.2–8.1 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] with <2 ppm error) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–S bond lengths in thione derivatives: ~1.68 Å) .
Q. How can solvent choice impact the yield of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for triazole formation, while ionic liquids (e.g., [BMIM]BF) improve regioselectivity . For example, THF/water mixtures in click chemistry reactions (CuSO/sodium ascorbate) achieve ~61% yield .
Advanced Research Questions
Q. What computational strategies are used to predict the compound’s reactivity and electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., binding affinity to kinase enzymes via AutoDock Vina) .
- Solvatochromic analysis : Correlate UV-Vis spectral shifts (λ 280–320 nm) with solvent polarity parameters (e.g., Kamlet-Taft) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response assays : Perform IC determinations (e.g., MTT assays for cytotoxicity) with standardized cell lines (e.g., HeLa, MCF-7) .
- Mechanistic studies : Use Western blotting to validate target protein modulation (e.g., Bcl-2 suppression in apoptosis pathways) .
- Statistical rigor : Apply ANOVA with post-hoc tests (p<0.05) to ensure reproducibility across triplicate experiments .
Q. What strategies optimize regioselectivity in triazole-functionalized derivatives?
- Methodological Answer :
- Catalyst modulation : Use Cu(I) catalysts for 1,4-regioselectivity in azide-alkyne cycloadditions .
- Steric directing groups : Introduce bulky substituents (e.g., 4-methylphenyl) to bias triazole ring formation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 16 hours) while maintaining >90% regiochemical purity .
Q. How do structural modifications influence the compound’s photophysical properties?
- Methodological Answer :
- Substituent effects : Electron-withdrawing groups (e.g., -CF) redshift fluorescence emission (Δλ ~40 nm) .
- Conformational analysis : Use TD-DFT to model excited-state transitions (e.g., S→S at 350 nm) .
- Aggregation studies : Monitor fluorescence quenching in THF/water mixtures to assess π-π stacking .
Data Contradiction Analysis
Q. Why do reaction yields vary significantly when using different synthetic routes?
- Methodological Answer : Discrepancies often arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
